6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole
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Overview
Description
6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole is a complex organic compound that features a pyrrolidine ring, an indole moiety, and a chlorobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole typically involves multi-step organic reactionsThe final step involves the coupling of the pyrrolidine derivative with the indole moiety under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: Known for its biological activity and used in medicinal chemistry.
Spiroindole: A spirocyclic compound with significant pharmacological properties.
Indole derivatives: Known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory effects.
Uniqueness
6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields .
Biological Activity
6-[3-(4-chlorobenzenesulfonyl)pyrrolidine-1-carbonyl]-1H-indole (CAS Number: 1797185-00-2) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article provides an overview of its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C19H17ClN2O3S
- Molecular Weight : 388.87 g/mol
- Structure : The compound features a pyrrolidine ring connected to an indole moiety and a chlorobenzenesulfonyl group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that this compound exhibits moderate cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assay : The compound was evaluated using the MTT assay against human cervical cancer cells (HeLa) and gastric cancer cells (SGC-7901). The results demonstrated a concentration-dependent inhibition of cell proliferation.
Cell Line | IC50 (µM) |
---|---|
HeLa | 133.78 |
SGC-7901 | 279.86 |
GES-1 (normal gastric mucosa) | 634.12 |
The data suggest that while the compound effectively inhibits cancer cell growth, it shows significantly lower toxicity towards normal cells, indicating a potential therapeutic window for selective targeting of cancer cells .
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through its effect on nitric oxide (NO) production in RAW264.7 macrophages induced by lipopolysaccharide (LPS).
- Inhibition Rates : The compound exhibited notable inhibition rates of NO production, suggesting its potential as an anti-inflammatory agent.
Concentration (µg/mL) | Inhibition Rate (%) |
---|---|
1.0 | 86.87 |
2.0 | 94.48 |
These findings indicate that the compound can modulate inflammatory responses, which may be beneficial in treating inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds with similar structural features, providing context for understanding the activity of this compound.
- Pyrrolidine Derivatives : A study on pyrrolidine derivatives indicated that modifications to the sulfonamide group can enhance anticancer activity against various tumor types .
- Marine-Derived Alkaloids : Research on alkaloids derived from marine sources showed significant antibacterial and antineoplastic activities, suggesting that compounds with similar core structures may share these properties .
- Fluorinated Compounds : Investigations into fluorinated derivatives revealed promising antiproliferative effects against breast and colon cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .
Properties
IUPAC Name |
[3-(4-chlorophenyl)sulfonylpyrrolidin-1-yl]-(1H-indol-6-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S/c20-15-3-5-16(6-4-15)26(24,25)17-8-10-22(12-17)19(23)14-2-1-13-7-9-21-18(13)11-14/h1-7,9,11,17,21H,8,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOMWKMWWXHASF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)C3=CC4=C(C=C3)C=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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